![molecular formula C6H12N4O B13246072 2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine](/img/structure/B13246072.png)
2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine is a compound that features a 1H-1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the triazole ring imparts unique chemical properties, making it a valuable building block for the development of new molecules with diverse functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields.
Starting Materials: The synthesis begins with the preparation of an azide and an alkyne. For example, 2-azidoethanol and propargylamine can be used as starting materials.
Reaction Conditions: The azide and alkyne are reacted in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Product Isolation: The resulting 1,2,3-triazole product is then isolated and purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group attached to the ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Complexation: The triazole ring can form coordination complexes with metal ions, which can be useful in catalysis and materials science.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazole derivatives, while oxidation and reduction can produce different oxidation states of the compound.
Scientific Research Applications
2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors.
Bioconjugation: The triazole ring is often used in bioconjugation techniques to link biomolecules such as proteins, peptides, and nucleic acids.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased stability or enhanced conductivity.
Catalysis: The triazole ring can act as a ligand in metal-catalyzed reactions, improving the efficiency and selectivity of the catalytic process.
Mechanism of Action
The mechanism of action of 2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with the active site of the target, leading to inhibition or activation of the target’s function.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)-1H-1,2,3-triazole: This compound is similar in structure but lacks the ethoxy group.
2-(1H-1,2,3-Triazol-1-yl)ethanol: This compound has a hydroxyl group instead of an amine group.
1-(2-Aminoethyl)-1H-1,2,3-triazole: This compound has an amino group directly attached to the triazole ring.
Uniqueness
2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine is unique due to the presence of both an ethoxy and an amine group, which allows for versatile chemical modifications and applications. The combination of these functional groups with the triazole ring enhances its potential for use in various fields, including medicinal chemistry, materials science, and catalysis.
Properties
Molecular Formula |
C6H12N4O |
|---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
2-[2-(triazol-1-yl)ethoxy]ethanamine |
InChI |
InChI=1S/C6H12N4O/c7-1-5-11-6-4-10-3-2-8-9-10/h2-3H,1,4-7H2 |
InChI Key |
UQBKTEVGUUMKTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)CCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


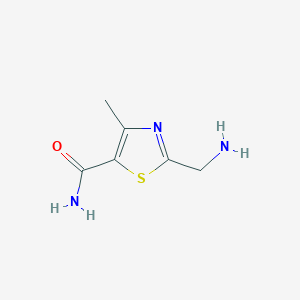
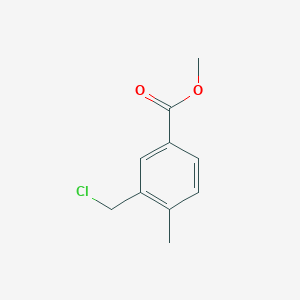
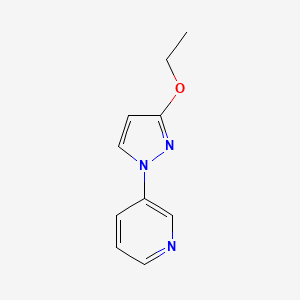

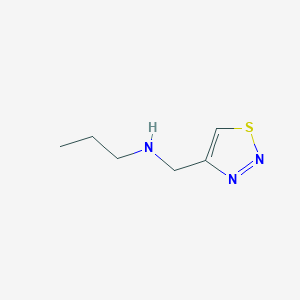
![1-[(1-Aminopropan-2-YL)sulfanyl]-4-chlorobenzene](/img/structure/B13246014.png)
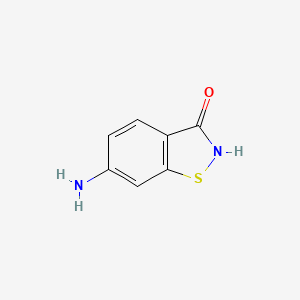
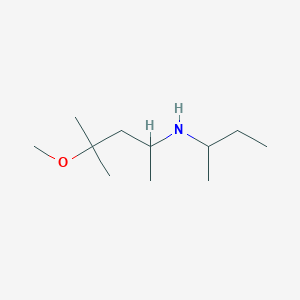
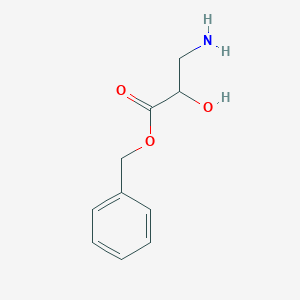
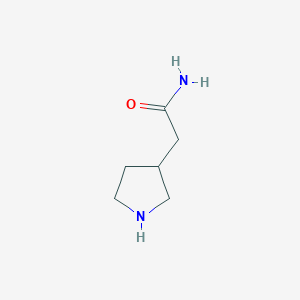
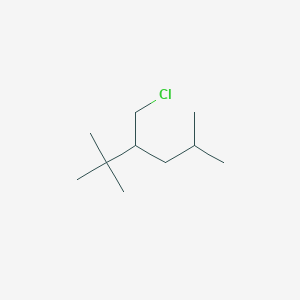
![2-{[(2,4-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13246052.png)
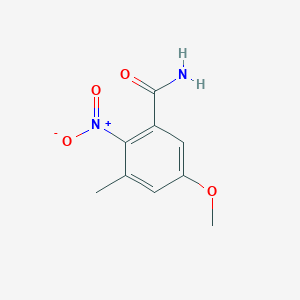
![5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid](/img/structure/B13246068.png)
